Palonosetron hydrochloride, (3R)-
Description
Evolution of 5-HT3 Receptor Antagonists in Antiemetic Research
The development of 5-HT3 receptor antagonists, informally known as "setrons," marked a paradigm shift in antiemetic therapy. wikipedia.org The journey began in the 1970s with the discovery that metoclopramide (B1676508) and cocaine exhibited weak antagonist activity at the 5-HT3 receptor. wikipedia.org This led to the synthesis of the first potent and selective 5-HT3 receptor antagonist, MDL 72222. wikipedia.org
The first generation of marketed 5-HT3 receptor antagonists, including ondansetron (B39145) and granisetron (B54018), were approved in the early 1990s. wikipedia.orgcapes.gov.br These drugs proved highly effective in controlling acute nausea and vomiting, particularly that induced by chemotherapy. nih.govwikipedia.org However, their efficacy in managing delayed-onset symptoms was limited. drugbank.comnih.gov
The approval of palonosetron (B1662849) in 2003 heralded the arrival of a second-generation 5-HT3 receptor antagonist. researchgate.netwikipedia.org Unlike its predecessors, palonosetron demonstrated efficacy against both acute and delayed chemotherapy-induced nausea and vomiting (CINV). drugbank.comnih.gov This expanded therapeutic window is a key differentiator and a primary focus of ongoing research. nih.gov
Distinctive Pharmacological Attributes of Palonosetron Hydrochloride within the 5-HT3 Receptor Antagonist Class
Palonosetron hydrochloride's unique pharmacological properties are central to its enhanced clinical performance. These attributes stem from its distinct chemical structure and its interaction with the 5-HT3 receptor. researchgate.netnih.gov
One of the most notable features of palonosetron is its significantly higher binding affinity for the 5-HT3 receptor compared to first-generation antagonists. patsnap.comresearchgate.net Research indicates that palonosetron's binding affinity is at least 30-fold higher than that of other 5-HT3 receptor antagonists. researchgate.net This strong binding contributes to its prolonged duration of action. patsnap.com
Furthermore, studies have revealed that palonosetron exhibits allosteric binding and positive cooperativity at the 5-HT3 receptor. researchgate.netnih.gov This is in contrast to the simple bimolecular, competitive binding observed with granisetron and ondansetron. nih.gov This allosteric interaction means that palonosetron can modulate the receptor's function in a way that persists even after the drug has dissociated. nih.gov This unique mechanism is believed to contribute to its long-lasting effects. nih.govnih.gov
Another key distinction is palonosetron's ability to trigger the internalization of the 5-HT3 receptor. nih.gov This process removes the receptor from the cell surface, rendering it unable to bind with serotonin (B10506) and initiate the signaling cascade that leads to nausea and vomiting. This long-term inhibition of receptor function is a proposed mechanism for its efficacy in delayed CINV. nih.gov
The following table provides a comparative overview of the binding affinities of palonosetron and other 5-HT3 receptor antagonists.
| Compound | Receptor Binding Affinity (Ki, nM) |
|---|---|
| Palonosetron | 0.3 - 0.6 |
| Granisetron | Data varies across studies |
| Ondansetron | Data varies across studies |
| Dolasetron (B1670872) | Data varies across studies |
Note: The binding affinity values can vary depending on the experimental conditions and cell types used. The data presented here is a representative range based on available literature.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(3aS)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDRWYVIKMSFFB-KALLACGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@H]4CN5CCC4CC5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135729-76-9 | |
| Record name | (3aS)-2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135729-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palonosetron hydrochloride, (3R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PALONOSETRON HYDROCHLORIDE, (3R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J5X5HPB4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms and Receptor Pharmacology of Palonosetron Hydrochloride
Elucidation of 5-HT3 Receptor Antagonism
Palonosetron's primary mechanism of action involves the blockade of 5-HT3 receptors, which are ligand-gated ion channels located on vagal nerve terminals in the periphery and in the chemoreceptor trigger zone of the brain. patsnap.comnih.gov The binding of serotonin (B10506) to these receptors initiates a signaling cascade that leads to nausea and vomiting. patsnap.com Palonosetron (B1662849) effectively inhibits this reflex. drugbank.com
High Affinity Binding Kinetics to 5-HT3A Receptors
Palonosetron demonstrates a significantly higher binding affinity for the 5-HT3 receptor compared to first-generation antagonists like ondansetron (B39145) and granisetron (B54018). wikipedia.orgnih.govnih.gov This high affinity is a key factor in its potent and prolonged antiemetic effects. nih.govpatsnap.com Studies have reported that palonosetron's affinity for the 5-HT3 receptor is at least 30-fold higher than that of other 5-HT3 receptor antagonists. nih.govnih.govnih.gov
Receptor binding studies have yielded specific affinity constants (pKi) for palonosetron, highlighting its strong interaction with the 5-HT3A receptor. The pKi of palonosetron is reported to be 10.5, compared to values of 8-9 for other antagonists. nih.gov This high affinity is attributed to the unique structural characteristics of the palonosetron molecule. nih.gov
Binding Affinity of Palonosetron and Other 5-HT3 Receptor Antagonists
| Compound | Binding Affinity (pKi) |
|---|---|
| Palonosetron | 10.5 |
This table presents the comparative binding affinities of palonosetron and other 5-HT3 receptor antagonists, illustrating palonosetron's higher affinity for the receptor.
Dissociation Rate Studies and Their Pharmacological Implications
The dissociation rate of palonosetron from the 5-HT3 receptor is notably slow, contributing to its long duration of action. nih.govnih.gov This slow dissociation is a key differentiator from first-generation antagonists. nih.gov Studies have shown that palonosetron acts as a pseudo-irreversible antagonist, with a significant portion of binding sites remaining occupied for at least four days. nih.gov This prolonged receptor inhibition is thought to be a major contributor to its clinical efficacy, especially in delayed CINV. nih.gov
Kinetic studies have revealed that the dissociation of [3H]palonosetron is ligand-dependent, with antagonists promoting a more rapid dissociation than agonists. nih.govnih.gov The half-life for agonist-induced dissociation is greater than 10 hours, which could partly explain the long-lasting in vivo effects of palonosetron. nih.govnih.gov
Dissociation Half-Life of Palonosetron
| Condition | Dissociation Half-Life (t1/2) |
|---|
This table shows the extended dissociation half-life of palonosetron from the 5-HT3 receptor in the presence of an agonist, a key factor in its prolonged pharmacological effect.
Receptor Selectivity and Specificity Profile
Palonosetron exhibits a high degree of selectivity for the 5-HT3 receptor. wikipedia.orgdrugbank.com At clinically relevant concentrations, it shows little to no affinity for other receptors, including dopaminergic, muscarinic, adrenergic, and opioid receptors. nih.gov This high selectivity contributes to its favorable side-effect profile. While it is a potent 5-HT3 receptor antagonist, it does not bind to the NK-1 receptor, which is another key receptor involved in the emesis pathway. nih.govcityu.edu.hk
Characterization of Allosteric Binding Sites on the 5-HT3 Receptor
Research suggests that palonosetron's interaction with the 5-HT3 receptor is more complex than simple competitive antagonism. nih.govnih.govjohnshopkins.edu Studies have indicated that palonosetron exhibits allosteric binding and positive cooperativity. nih.govnih.govnih.govjohnshopkins.edu This means that palonosetron can bind to a site on the receptor that is different from the serotonin binding site (the orthosteric site) and, in doing so, can modulate the receptor's function. nih.govjohnshopkins.edu
This allosteric interaction is a distinguishing feature of palonosetron compared to first-generation antagonists like granisetron and ondansetron, which are considered competitive antagonists. nih.govjohnshopkins.edu The allosteric binding of palonosetron may contribute to the conformational changes in the receptor that lead to its prolonged inhibition. nih.gov However, some studies using mutagenesis and cryo-EM have not found evidence of a secondary allosteric binding site, suggesting palonosetron binds to the orthosteric site. nih.govbiorxiv.org Despite this, the concept of allosteric modulation remains a key aspect of palonosetron's unique pharmacology. nih.govnih.gov
Investigation of Palonosetron Hydrochloride's Influence on Serotonin-Mediated Pathways
Beyond its direct antagonism of the 5-HT3 receptor, palonosetron has been shown to influence other signaling pathways, which may further explain its clinical effectiveness.
Inhibition of Substance P-Mediated Cellular Responses
While palonosetron does not directly bind to the neurokinin-1 (NK-1) receptor, the primary receptor for Substance P, it has been shown to inhibit Substance P-mediated cellular responses. nih.govnih.govcityu.edu.hk This is significant because Substance P is a key mediator of delayed emesis. nih.govnih.gov
Studies have demonstrated that palonosetron, but not older 5-HT3 receptor antagonists, can inhibit the enhancement of Substance P-induced calcium release by serotonin in cell models. nih.govcityu.edu.hk Furthermore, in animal models, palonosetron was found to dose-dependently inhibit the cisplatin-induced enhancement of neuronal responses to Substance P. nih.gov This suggests that palonosetron can inhibit the cross-talk between the 5-HT3 and NK-1 receptor signaling pathways. nih.govnih.govnih.gov This indirect inhibition of Substance P signaling provides a potential mechanism for palonosetron's efficacy in preventing delayed CINV. nih.govnih.gov Unexpectedly, in the absence of serotonin, palonosetron was also found to inhibit the Substance P-mediated dose response. nih.gov
Effect of 5-HT3 Receptor Antagonists on Serotonin Enhancement of Substance P Response
| Antagonist | Inhibition of Serotonin-Enhanced Substance P Response |
|---|---|
| Palonosetron | Yes |
| Ondansetron | No |
This table summarizes the differential effects of palonosetron and other 5-HT3 receptor antagonists on the serotonin-enhanced Substance P response, highlighting a unique aspect of palonosetron's mechanism.
Modulatory Effects on Vagal Afferent and Chemoreceptor Trigger Zone Receptor Activation
Palonosetron hydrochloride, a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, exerts its antiemetic effects through a complex and unique modulation of receptors located both peripherally on vagal afferent nerves and centrally within the chemoreceptor trigger zone (CTZ) of the area postrema. patsnap.comfda.govdrugbank.com The emetic reflex, particularly that induced by chemotherapy, is initiated by the release of serotonin from enterochromaffin cells in the small intestine. nih.gov This released serotonin activates 5-HT3 receptors on vagal afferent fibers, which transmit signals to the nucleus tractus solitarius and the CTZ, ultimately stimulating the vomiting center in the medulla. drugbank.comnih.govpharmacologymentor.com Palonosetron's primary mechanism involves the potent and selective blockade of these 5-HT3 receptors, thereby interrupting this signaling cascade. patsnap.comwikipedia.orgwebmd.com
What distinguishes Palonosetron from first-generation antagonists like ondansetron and granisetron are its unique pharmacological properties, including a significantly higher binding affinity for the 5-HT3 receptor and a markedly longer plasma half-life. nih.govdrugbank.com These characteristics contribute to a more profound and sustained inhibition of receptor function.
Table 1: Comparative Pharmacological Properties of 5-HT3 Receptor Antagonists
| Antagonist | Receptor Binding Affinity (pKi) | Half-Life (hours) |
|---|---|---|
| Palonosetron | ~10.5 | ~40 |
| Granisetron | ~8-9 | ~4-9 |
| Ondansetron | ~8-9 | ~3-4 |
| Dolasetron (B1670872) | Not specified | ~7-8 |
This table compiles data from multiple sources indicating Palonosetron's higher binding affinity and longer half-life compared to first-generation agents. nih.govnih.gov
Research into the molecular interactions of Palonosetron with the 5-HT3 receptor has revealed mechanisms beyond simple competitive antagonism. Studies have shown that Palonosetron exhibits allosteric binding and positive cooperativity. nih.govnih.gov This means it can bind to a site on the receptor that is different from the serotonin binding site (the orthosteric site), modifying the receptor's conformation and function in a way that is not purely competitive. nih.govnih.gov This allosteric interaction appears to contribute to its prolonged inhibitory effects. nih.gov
Furthermore, Palonosetron's interaction with the receptor leads to functional consequences that persist long after the drug is no longer in the immediate vicinity. One proposed mechanism was the induction of 5-HT3 receptor internalization, where the receptor is drawn into the cell, effectively removing it from the surface where it can be activated. nih.govclinpgx.org Confocal fluorescence microscopy has visualized this process, showing that Palonosetron, but not granisetron or ondansetron, triggers the internalization of the 5-HT3 receptor. nih.govclinpgx.org However, other research suggests that the prolonged inhibition is not due to receptor internalization but rather to Palonosetron's extremely slow dissociation kinetics from the receptor, acting as a pseudo-irreversible antagonist. nih.govresearchgate.net This view is supported by findings that the reduction in available cell surface binding sites occurs without a detectable increase in the rate of endocytosis. nih.gov
Table 2: Research Findings on Palonosetron's Molecular Interactions with the 5-HT3 Receptor
| Finding | Observation | Implication |
|---|---|---|
| Allosteric Binding & Positive Cooperativity | Scatchard and Hill plot analyses suggest positive cooperativity for Palonosetron, unlike the simple bimolecular binding of granisetron and ondansetron. nih.gov | Palonosetron modifies receptor function through a more complex mechanism than simple competitive blockade. nih.gov |
| Receptor Internalization | Palonosetron, but not older antagonists, was shown to trigger 5-HT3 receptor internalization in transfected cells. nih.govclinpgx.org | Provides a rationale for prolonged inhibition of receptor function. nih.govclinpgx.org |
| Slow Dissociation / Pseudo-irreversible Antagonism | Studies show Palonosetron has very slow dissociation from the receptor, with some binding persisting for days, and that this occurs without an increase in receptor internalization. nih.govresearchgate.net | The prolonged clinical efficacy may result from long-lasting surface receptor inhibition rather than internalization. nih.gov |
| Inhibition of Receptor Function | After washout, cells pre-incubated with Palonosetron showed sustained inhibition of Ca2+ influx, a measure of receptor function, while cells treated with granisetron or ondansetron did not. nih.gov | Demonstrates a functional effect that persists beyond the drug's immediate presence at the receptor surface. nih.gov |
This table summarizes key experimental findings that differentiate the molecular mechanism of Palonosetron from other 5-HT3 receptor antagonists.
Another critical modulatory effect of Palonosetron involves its ability to inhibit cross-talk between the 5-HT3 and neurokinin-1 (NK-1) receptor systems. nih.gov The neurotransmitter Substance P, acting on NK-1 receptors, is a key mediator in the delayed phase of chemotherapy-induced emesis. nih.gov While Palonosetron does not bind to the NK-1 receptor, it has been shown to inhibit the enhancement of Substance P-induced responses that are facilitated by serotonin. In-vivo studies using single neuronal recordings from nodose ganglia (a cluster of sensory nerve cell bodies of the vagus nerve) demonstrated that Palonosetron could dose-dependently inhibit the enhanced neuronal response to Substance P that occurs following cisplatin (B142131) administration. nih.gov This inhibitory effect on pathway cross-talk was not observed with ondansetron or granisetron, providing a distinct pharmacological rationale for Palonosetron's superior efficacy in preventing delayed nausea and vomiting. nih.gov
Pharmacokinetic Research of Palonosetron Hydrochloride
Absorption and Bioavailability Studies
Oral Absorption Characteristics and Systemic Exposure
Following oral administration, palonosetron (B1662849) is effectively absorbed, with an absolute bioavailability reaching 97%. fda.govnih.gov In healthy individuals, after single oral doses of a buffered solution, the mean maximum plasma concentrations (Cmax) and the area under the concentration-time curve (AUC0-∞) demonstrated dose proportionality across a range of 3.0 to 80 µg/kg. fda.gov A study involving healthy male and female subjects who received a single 0.5 mg oral dose of palonosetron capsules revealed a maximum plasma concentration (Cmax) of 0.81 ± 1.66 ng/mL (mean ± SD) and a time to maximum concentration (Tmax) of 5.1 ± 1.7 hours. fda.gov
Further research in healthy Chinese volunteers who received single oral doses of 0.25 mg, 0.5 mg, and 0.75 mg of palonosetron showed that plasma concentrations peaked at 3-5 hours. nih.gov The Cmax values were 673 ± 151 pg/mL, 1330 ± 258 pg/mL, and 1990 ± 490 pg/mL for the respective doses. nih.gov The plasma elimination half-life was approximately 42 to 45 hours across the different dosage strengths. nih.gov These findings indicate linear pharmacokinetics for single oral doses within the 0.25 mg to 0.75 mg range. nih.govresearchgate.net
It has also been observed that food intake does not significantly affect the Cmax and AUC of palonosetron. wikipedia.org
Interactive Data Table: Oral Pharmacokinetic Parameters of Palonosetron in Healthy Volunteers
| Dose | Cmax (mean ± SD) | Tmax (mean ± SD) | AUC0-∞ (mean ± SD) |
| 0.5 mg Capsule | 0.81 ± 1.66 ng/mL | 5.1 ± 1.7 hours | - |
| 0.25 mg | 673 ± 151 pg/mL | 3-5 hours | - |
| 0.5 mg | 1330 ± 258 pg/mL | 3-5 hours | - |
| 0.75 mg | 1990 ± 490 pg/mL | 3-5 hours | - |
Comparative Bioavailability Across Formulations
The bioavailability of palonosetron has been compared across different formulations, primarily oral and intravenous (IV). The absolute bioavailability of an oral capsule formulation is approximately 97% to 100%. google.comfda.gov
A study comparing a 0.75 mg oral gel cap to a 0.75 mg injection found comparable systemic exposure, with a mean AUC(0-∞) of approximately 57,403 ng·hr/L for the gel cap and 58,285 ng·hr/L for the injection. google.com However, the mean Cmax was lower for the oral formulation (about 1224 ng/L) compared to the injection (about 1665 ng/L). google.com
Furthermore, a study assessing subcutaneous (SC) versus intravenous (IV) administration found that the bioavailability of palonosetron was similar for both routes. nih.gov
Distribution Profile Analysis
Volume of Distribution Investigations
Palonosetron exhibits a large volume of distribution, indicating extensive tissue distribution. fda.govfda.govpfizer.comnih.govmedex.com.bdyoutube.com Studies in healthy subjects and cancer patients have consistently reported a volume of distribution of approximately 8.3 ± 2.5 L/kg. fda.govfda.govnih.gov Other sources have reported ranges of 6.9-7.9 L/kg and 3.85 to 12.6 L/kg in U.S. subjects and 6.96 to 9.85 L/kg in Japanese subjects. medex.com.bdnih.gov In cancer patients, the volume of distribution has been noted to be between 483-679 L. nih.govnih.gov
Interactive Data Table: Volume of Distribution of Palonosetron
| Population | Volume of Distribution (Vd) |
| Healthy Subjects & Cancer Patients | 8.3 ± 2.5 L/kg |
| General Range | 6.9 - 7.9 L/kg |
| U.S. Subjects | 3.85 - 12.6 L/kg |
| Japanese Subjects | 6.96 - 9.85 L/kg |
| Cancer Patients | 483 - 679 L |
Plasma Protein Binding Dynamics
Palonosetron is moderately bound to plasma proteins. nih.govwikipedia.orgfda.govfda.govpfizer.comnih.govmedex.com.bdnih.govnih.gov Approximately 62% of palonosetron is bound to plasma proteins. nih.govwikipedia.orgfda.govfda.govpfizer.comnih.govmedex.com.bdnih.govnih.gov This moderate level of binding is a consistent finding across various studies.
Blood-Brain Barrier Permeation Studies
While specific in-vivo studies focusing solely on the blood-brain barrier (BBB) permeation of palonosetron are not extensively detailed in the provided search results, its mechanism of action implies central nervous system activity. patsnap.com Palonosetron is a 5-HT3 receptor antagonist, and these receptors are located both peripherally and centrally in the chemoreceptor trigger zone of the area postrema. medex.com.bdpatsnap.com The effectiveness of palonosetron suggests it crosses the BBB to exert its effects. One study mentions that aprepitant (B1667566), another antiemetic, exerts its effects after crossing the blood-brain barrier, and it is often used in combination with palonosetron. researchgate.net
Metabolic Pathways and Cytochrome P450 Enzyme Involvement
Palonosetron undergoes significant metabolism in the liver, with multiple CYP enzymes playing a role in its biotransformation. patsnap.comnih.gov Approximately 50% of a given dose is metabolized into two primary metabolites. nih.govfda.govnih.gov
Primary Hepatic Metabolism and Specific CYP Isoform Contributions (CYP2D6, CYP3A4, CYP1A2)
The metabolism of palonosetron is primarily mediated by the cytochrome P450 enzyme system. patsnap.com In vitro studies have identified CYP2D6 as the main enzyme responsible for its metabolism, with CYP3A4 and CYP1A2 contributing to a lesser extent. nih.govnih.govfda.govwikipedia.org This multi-enzyme pathway suggests a low potential for clinically significant drug interactions. nih.govnih.gov
Pharmacogenomic Studies on CYP2D6 Metabolism and Clinical Parameters
Given the primary role of CYP2D6 in palonosetron metabolism, the influence of genetic variations in this enzyme has been a subject of investigation. pharmgkb.orgnih.gov CYP2D6 is known for its high degree of genetic polymorphism, which can lead to different metabolic phenotypes, such as poor, intermediate, normal, and ultrarapid metabolizers. nih.govnih.gov However, clinical pharmacokinetic studies have shown no significant differences in palonosetron's parameters between individuals who are poor metabolizers and those who are extensive metabolizers of CYP2D6 substrates. nih.govfda.govpharmgkb.org This suggests that the impact of CYP2D6 genetic variations on the clinical efficacy of palonosetron is minimal, and dosage adjustments based on CYP2D6 genotype are not currently recommended. nih.govpharmgkb.org
Elimination and Excretion Mechanisms
Palonosetron and its metabolites are eliminated from the body through a combination of renal and hepatic pathways. nih.govnih.gov
Renal Clearance and Excretion Routes
The primary route of excretion for palonosetron and its metabolites is through the kidneys. wikipedia.orgnih.gov Following a single intravenous dose, approximately 80% of the administered dose is recovered in the urine within 144 hours. nih.govfda.govnih.gov Of this, about 40% is excreted as unchanged palonosetron. nih.govnih.govfda.govnih.gov The metabolites, including N-oxide-palonosetron and 6-S-hydroxy-palonosetron, account for a significant portion of the renally excreted compounds. nih.gov Studies have indicated that the metabolites are not glucuronide or sulfate (B86663) conjugates. nih.gov
| Elimination Parameter | Value |
| Total Body Clearance | 160 ± 35 mL/h/kg nih.govfda.gov |
| Renal Clearance | 66.5 ± 18.2 mL/h/kg nih.govfda.gov |
Half-Life Dynamics and Implications for Sustained Pharmacological Action
A key pharmacokinetic feature of palonosetron is its long terminal elimination half-life, which is approximately 40 hours. nih.govfda.govnih.gov This extended half-life is significantly longer than that of first-generation 5-HT3 receptor antagonists. nih.govwikipedia.org The sustained plasma concentrations resulting from this long half-life are believed to contribute to palonosetron's prolonged pharmacological action and its efficacy in preventing delayed nausea and vomiting. patsnap.comdrugbank.com Studies in both healthy subjects and cancer patients have consistently demonstrated this extended half-life. wikipedia.orgnih.gov
| Population | Mean Terminal Elimination Half-Life |
| Healthy Subjects | ~40 hours nih.govfda.govnih.gov |
| Cancer Patients | 48 ± 19 hours wikipedia.org |
| Healthy Chinese Subjects (Oral) | 41.8 - 44.6 hours nih.gov |
Population Pharmacokinetics and Demographic Influences
The study of how a drug moves through the body in different groups of people, known as population pharmacokinetics, is crucial for understanding how factors like age, race, and health status can affect a drug's efficacy and safety. For Palonosetron hydrochloride, a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, this research has provided valuable insights into its behavior across diverse populations.
Pediatric Pharmacokinetic Characterization Across Age Groups
Pharmacokinetic data in pediatric cancer patients have shown that following a single intravenous dose of Palonosetron HCl, an increase in dose from 10 mcg/kg to 20 mcg/kg results in a proportional increase in the mean area under the curve (AUC). pfizer.com However, peak plasma concentrations (CT) at the end of a 15-minute infusion of 20 mcg/kg are highly variable across all age groups, with a tendency to be lower in children under 6 years of age compared to older children. pfizer.com
A population pharmacokinetic analysis revealed that body weight is the primary factor influencing the clearance of palonosetron, with age not being a significant factor after accounting for body weight. fda.gov This supports the use of body-weight-based dosing in the pediatric population. fda.gov The mean systemic exposure (AUC0-∞) in pediatric patients at a 20 μg/kg dose was found to be approximately 3.1 times higher than in adults receiving a 3 μg/kg dose. fda.govnih.gov Despite this higher exposure, the response rate was similar between the two populations. nih.gov Interestingly, within the pediatric population, children younger than 6 years old appeared to have a higher response rate than those aged 6 years and older, even with comparable systemic exposure. nih.gov
The volume of distribution (Vd) in children aged 1 month to 17 years ranges from a mean of 5.3 to 6.3 L/kg. aap.org The median elimination half-life in this age group is approximately 29.5 hours. aap.org Clearance rates vary with age, with infants and children under 2 years showing a clearance of 0.31 L/hour/kg, children aged 2 to less than 12 years having a mean range of 0.19 to 0.23 L/hour/kg, and those 12 years and older exhibiting a clearance of 0.16 L/hour/kg. aap.org
Pharmacokinetic Parameters of Palonosetron in Pediatric Patients
| Age Group | Clearance (L/hr/kg) | Volume of Distribution (L/kg) | Half-Life (hours) |
| <2 years | 0.31 | 5.3 - 6.3 | ~29.5 |
| 2 to <12 years | 0.19 - 0.23 | 5.3 - 6.3 | ~29.5 |
| 12 to <17 years | 0.16 | 5.3 - 6.3 | ~29.5 |
Geriatric Population Pharmacokinetic Analysis
In the elderly, physiological changes can affect drug pharmacokinetics. youtube.com While specific comprehensive studies on palonosetron in a solely geriatric population are not extensively detailed in the provided results, general principles of geriatric psychopharmacology indicate that factors like reduced liver and kidney function can alter drug metabolism and clearance. youtube.com For many drugs, the rate of absorption may be slower in older adults. youtube.com Additionally, changes in body composition, such as an increase in body fat, can affect the distribution of fat-soluble drugs, potentially leading to accumulation with repeated dosing and a longer half-life. youtube.com
Racial and Ethnic Differences in Pharmacokinetics
The influence of race and ethnicity on the pharmacokinetics of drugs is a recognized factor, primarily affecting processes that are biologically or biochemically mediated, such as metabolism and protein binding. nih.gov For palonosetron, studies have noted some differences in patient demographics, including ethnicity, between different clinical trials. nih.gov A study in healthy Chinese volunteers found that the pharmacokinetic profile of oral palonosetron was linear and well-tolerated, with results similar to those from previous studies with intravenous palonosetron. nih.gov However, the provided information does not offer a direct comparative analysis of palonosetron's pharmacokinetics across different racial or ethnic groups.
Impact of Hepatic Impairment on Systemic Clearance
The liver is a primary site of metabolism for palonosetron, involving cytochrome P450 enzymes (CYP1A2, 2D6, and 3A4). aap.org Therefore, hepatic impairment has the potential to affect its clearance. While specific data on the impact of varying degrees of hepatic impairment on palonosetron's systemic clearance were not available in the provided search results, it is established that both renal and hepatic routes are involved in its elimination. drugbank.com For drugs metabolized by the liver, severe hepatic impairment can lead to altered pharmacokinetics. youtube.com
Pharmacokinetic Accumulation in Repeat Dosing Regimens
Studies involving repeat dosing of palonosetron have been conducted to understand its accumulation in the body. In a study where healthy subjects received a daily intravenous dose of 0.25 mg for three consecutive days, a 2.1-fold accumulation of palonosetron was observed in the plasma. nih.gov This level of accumulation was predictable based on the drug's elimination half-life of approximately 40 hours. nih.gov The maximum plasma concentration after three daily doses remained below that observed after a single, well-tolerated 0.75 mg intravenous dose. nih.gov
Another study in Japanese patients receiving chemotherapy evaluated repeated doses of 0.75 mg on days 1 and 3. The accumulation ratios for the maximum concentration (Cmax) and the area under the curve (AUClast) after the second dose were 1.42 and 1.37, respectively. nih.gov These values were consistent with the theoretical values expected from the half-life of palonosetron observed on day 1. nih.gov
Accumulation Ratios of Palonosetron with Repeat Dosing
| Dosing Regimen | Population | Cmax Accumulation Ratio | AUClast Accumulation Ratio |
| 0.25 mg daily for 3 days | Healthy Subjects | - | 2.1 |
| 0.75 mg on days 1 and 3 | Japanese Cancer Patients | 1.42 | 1.37 |
Pharmacodynamic Research of Palonosetron Hydrochloride
Cardiac Electrophysiology Studies
The effects of palonosetron (B1662849) on the electrical activity of the heart have been thoroughly evaluated to understand its cardiac safety profile.
Multiple studies have investigated the impact of palonosetron on the QT interval, a measure of the time it takes for the heart's ventricles to repolarize after a contraction. Prolongation of the QT interval can be a risk factor for serious cardiac arrhythmias.
A double-blind, randomized, parallel, placebo- and positive-controlled trial in 221 healthy adult men and women evaluated the ECG effects of intravenous palonosetron at single doses of 0.25 mg, 0.75 mg, and 2.25 mg. europa.eu The study demonstrated no effect on the QT/QTc interval duration or any other ECG interval at doses up to 2.25 mg. europa.eu Similarly, a prospective study with 76 cancer patients found no significant difference in median heart rate or QTc dispersion before and after palonosetron administration. nih.gov Another study involving 101 cancer patients also concluded that palonosetron does not cause QT prolongation at standard doses. ascopubs.org
However, some conflicting evidence exists. One study suggested that palonosetron may induce QTc prolongation during general anesthesia with sevoflurane. nih.govnih.gov In this study, six patients in the palonosetron group showed a QTc interval greater than 500 ms (B15284909) 30 minutes after skin incision, whereas no patients in the control group did. nih.gov It is important to note that other factors during anesthesia, such as the use of other medications like famotidine, could also influence the QTc interval. nih.gov
Further research has focused on the transmural dispersion of repolarization (TDR), considered a more reliable indicator of arrhythmogenic potential than QT interval alone. europeanreview.orgnih.gov A study assessing the effects of palonosetron on the T-wave peak to T-wave end (TpTe) interval, an index of TDR, in 50 cancer patients found no statistically significant change in heart rate-corrected parameters, including QTc and TpTe intervals, after administration of 0.25 mg of intravenous palonosetron. europeanreview.orgnih.gov
| Study Type | Number of Participants | Palonosetron Dose | Key Findings on QT/QTc Interval | Reference |
| Double-blind, randomized, controlled trial | 221 healthy adults | 0.25 mg, 0.75 mg, 2.25 mg | No effect on QT/QTc interval duration. | europa.eu |
| Prospective study | 76 cancer patients | Not specified | No significant difference in QTc dispersion. | nih.gov |
| Prospective study | 101 cancer patients | 0.25 mg | Does not cause QT prolongation at standard doses. | ascopubs.org |
| Retrospective study | Not specified | 0.075 mg | May induce QTc prolongation during general anesthesia with sevoflurane. | nih.govnih.gov |
| Prospective study | 50 cancer patients | 0.25 mg | No significant effect on QTc and TpTe intervals. | europeanreview.orgnih.gov |
When compared to other 5-HT3 receptor antagonists, palonosetron appears to have a more favorable cardiac electrophysiology profile. First-generation 5-HT3 receptor antagonists, such as ondansetron (B39145), dolasetron (B1670872), and granisetron (B54018), have been associated with QT prolongation. ascopubs.orgnih.gov
In clinical trials for chemotherapy-induced nausea and vomiting (CINV), the effect of intravenous palonosetron on ECG parameters, including QTc, was comparable to that of intravenous ondansetron and dolasetron. nih.govfda.gov However, a meta-analysis that included three trials reported that patients receiving palonosetron had a significantly lower mean increase in the QTc interval compared to those receiving older antagonists (2.45 ms vs. 5.13 ms). nih.gov This difference is attributed to palonosetron's unique pharmacological properties, including its higher binding affinity for the 5-HT3 receptor. europeanreview.orgnih.gov It is suggested that palonosetron is effective at serum concentrations that are not high enough to cause significant cardiac ion channel blockage. europeanreview.orgnih.gov
Some studies have directly compared the cardiac effects of palonosetron and ondansetron. One meta-analysis found no significant differences in the incidence of arrhythmias during administration. nih.gov However, another study highlighted that ondansetron has been linked to QT prolongation, a risk not as prominently associated with palonosetron. goodrx.com
| 5-HT3 Receptor Antagonist | Effect on QT Interval | Reference |
| Palonosetron | Generally no significant effect at standard doses; lower increase in QTc compared to older antagonists. | europa.euascopubs.orgnih.gov |
| Ondansetron | Associated with QT prolongation. | ascopubs.orgnih.govfda.govgoodrx.com |
| Dolasetron | Associated with QT prolongation. | ascopubs.orgnih.govfda.gov |
| Granisetron | Associated with QT prolongation. | ascopubs.orgnih.gov |
| Tropisetron | Shown to cause QT prolongation. | ascopubs.org |
Non-clinical studies have provided further insight into the mechanisms underlying palonosetron's cardiac effects. These studies have shown that palonosetron has the ability to block ion channels involved in ventricular depolarization and repolarization and to prolong the action potential duration. europa.eunih.govfda.gov The blockage of voltage-dependent K+ channels is a proposed mechanism for the cardiac repolarization prolongation observed with some 5-HT3 antagonists. europeanreview.org
Despite this inherent capability, clinical studies have generally not shown clinically significant effects on cardiac repolarization at therapeutic doses. europa.eueuropeanreview.org This is likely because the concentration of palonosetron required for effective antiemesis is below the threshold needed to cause significant cardiac ion channel blockade. europeanreview.orgnih.gov Human cardiac sodium ion channels have been shown to be blocked by ondansetron, granisetron, and dolasetron in a concentration-dependent manner. nih.gov Palonosetron's distinct structure and higher affinity for the 5-HT3 receptor may contribute to its different cardiac safety profile. nih.gov
Central Nervous System Pharmacodynamic Responses (excluding clinical efficacy)
Palonosetron's primary mechanism of action involves the central nervous system (CNS). nih.gov 5-HT3 receptors are located centrally in the chemoreceptor trigger zone (CTZ) of the area postrema and peripherally on the nerve terminals of the vagus nerve. nih.govfda.govpatsnap.com Chemotherapeutic agents are thought to cause nausea and vomiting by releasing serotonin (B10506) from enterochromaffin cells in the small intestine, which then activates 5-HT3 receptors on vagal afferents, initiating the vomiting reflex. nih.govfda.gov
By acting as a selective antagonist at these 5-HT3 receptors, palonosetron blocks the emetic signal. patsnap.comyoutube.com It has a very high binding affinity for the 5-HT3 receptor and little to no affinity for other receptors. nih.gov This high affinity contributes to its prolonged duration of action. patsnap.com Animal studies have demonstrated that palonosetron effectively inhibits the vomiting reflex initiated by the activation of 5-HT3 receptors. nih.gov
Synthetic Methodologies and Structure Activity Relationship Sar Studies of Palonosetron Hydrochloride
Development of Stereoselective Synthesis Routes for the (3R)-Isomer
The synthesis of the biologically active (3R)-isomer of palonosetron (B1662849) hydrochloride is a critical aspect of its production, demanding precise control over stereochemistry. Palonosetron possesses two chiral centers, which means four stereoisomers are possible. fda.gov The desired therapeutic effect is primarily associated with the (S,S) stereoisomer. fda.gov
Chiral Precursors and Reaction Pathways
The synthesis of palonosetron hydrochloride typically involves the coupling of two key chiral building blocks. One common approach starts with (S)-3-amino-quinuclidine and (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid. magtechjournal.comresearchgate.net The synthesis proceeds through a three-step process involving acylation, reduction, and cyclization to yield the final product. magtechjournal.comresearchgate.net
Another described method involves reacting (S)-tetralin formic acid with thionyl chloride and then with (S)-3-amido-quinine cyclic amine to form (S, S)-quinuclidine tetralin formamide. google.com This intermediate is then subjected to reduction and cyclization steps to yield palonosetron hydrochloride. google.com The use of chiral pyrrolidines has also been explored to create the necessary chiral centers during synthesis. nih.gov
A key challenge in these syntheses is the control of the stereochemistry at the two chiral centers. The choice of chiral precursors is fundamental to establishing the desired absolute configuration of the final molecule.
Optimization of Stereochemical Purity in Synthesis
Ensuring high stereochemical purity is paramount in the synthesis of palonosetron. Impurities, including other stereoisomers (epimers), can arise during the synthetic process and may have different pharmacological profiles. Micellar electrokinetic capillary chromatography (MEKC) has been utilized as an analytical technique to separate and quantify the four stereoisomers of palonosetron, employing sodium cholate (B1235396) as a chiral selector. nih.gov This method is crucial for quality control, ensuring that the final product is substantially free of unwanted isomers. Research has shown that sodium cholate micelles selectively recognize the chiral center at the 3a carbon of the palonosetron molecule. nih.gov
Structure-Activity Relationship (SAR) Correlating Molecular Conformation to 5-HT3 Receptor Binding and Antagonism
The potent and long-lasting effects of palonosetron are attributed to its unique interactions with the 5-HT3 receptor. johnshopkins.edunih.gov Unlike first-generation 5-HT3 antagonists, palonosetron exhibits allosteric binding and positive cooperativity. researchgate.netjohnshopkins.edu This means that its binding to one site on the receptor can influence the binding of other molecules at different sites, contributing to its enhanced potency. johnshopkins.edu
The chemical structure of palonosetron, particularly its tricyclic ring system, is distinct from the indole-based structures of older antagonists. This structural difference is believed to be responsible for its higher binding affinity, which is at least 30-fold greater than that of other 5-HT3 receptor antagonists. researchgate.net
Studies using an engineered acetylcholine (B1216132) binding protein (5-HTBP) that mimics the 5-HT3 receptor binding site have provided insights into the molecular interactions. acs.org These studies revealed that the tricyclic ring system of palonosetron is tilted upward and centered relative to a key residue in the binding pocket. acs.org This orientation differs from that of other antagonists like granisetron (B54018). acs.org Despite these differences, the positively charged nitrogen atoms of both palonosetron and granisetron occupy nearly identical positions, highlighting the importance of this feature for receptor binding. acs.org
Polymorphism Research and its Implications for Stability and Formulation
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as it can impact the stability, solubility, and bioavailability of a drug. Research has identified at least two polymorphic forms of palonosetron hydrochloride, designated as Form-I and Form-II, in addition to an amorphous form. fda.govgoogle.com
These polymorphic forms can be characterized by their unique X-ray powder diffraction (XRPD) patterns. For example, Form-I exhibits characteristic peaks at 2θ values of 12.93, 13.65, 14.10, 15.33, 16.07, 17.46, 18.35, 19.87, 23.13, and 25.02 degrees. google.com Form-II has a different XRPD pattern with peaks at approximately 12.03, 13.70, 14.39, 15.72, 16.87, 20.90, 24.01, 25.34, 27.67, and 32.16 degrees. google.com
The stability of these forms is crucial for developing a robust pharmaceutical formulation. google.com Studies have shown that both Form-I and Form-II are stable and suitable for use in pharmaceutical preparations. google.com The physical and chemical stability of palonosetron hydrochloride has also been demonstrated in various infusion solutions, such as dextrose 5% and sodium chloride 0.9%, for extended periods under both refrigerated and room temperature conditions. nih.govresearchgate.net While polymorphism is important, for liquid formulations such as solution-filled capsules, the specific polymorphic form may not be as critical. fda.gov
Forced degradation studies have also been conducted to assess the stability of palonosetron hydrochloride under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. wisdomlib.org These studies are essential for understanding the degradation pathways and ensuring the stability of the drug product throughout its shelf life. wisdomlib.org
Table of XRPD Peaks for Palonosetron Hydrochloride Polymorphs
| Form | Characteristic 2θ Peaks |
| Form-I | 12.93, 13.65, 14.10, 15.33, 16.07, 17.46, 18.35, 19.87, 23.13, 25.02 google.com |
| Form-II | 12.03, 13.70, 14.39, 15.72, 16.87, 20.90, 24.01, 25.34, 27.67, 32.16 google.com |
Preclinical Research and Safety Pharmacology of Palonosetron Hydrochloride
In Vitro Receptor Binding and Functional Assays
Palonosetron (B1662849) exhibits a strong binding affinity for the serotonin-3 (5-HT3) receptor, with little to no affinity for other receptor types. fda.govnih.govnih.gov This high affinity is a key feature that distinguishes it from first-generation 5-HT3 receptor antagonists. nih.gov Studies have shown that palonosetron's interaction with the 5-HT3 receptor is allosteric in nature, meaning it binds to a site on the receptor that is different from the serotonin (B10506) binding site. nih.gov This allosteric binding leads to positive cooperativity. nih.gov
Functional assays have demonstrated that this unique binding mechanism has a significant impact on receptor function. nih.gov For instance, in HEK 293 cells expressing the 5-HT3 receptor, palonosetron triggered functional effects that persisted even after the drug was no longer bound to the receptor at the cell surface. nih.gov Furthermore, in vitro studies using NG108-15 cells have shown that preincubation with palonosetron inhibits the serotonin-induced enhancement of substance P-mediated calcium release, an effect not observed with older antagonists like ondansetron (B39145) or granisetron (B54018). nih.gov Palonosetron has also been shown to decrease the number of available 5-HT3 receptor binding sites on the cell surface. nih.gov
In Vivo Animal Models for Pharmacological Evaluation
Prevention of Chemotherapeutic Agent-Induced Emesis in Animal Models
Animal studies have been instrumental in demonstrating the antiemetic properties of palonosetron. nih.gov Research has shown that chemotherapeutic agents trigger nausea and vomiting by causing the release of serotonin from enterochromaffin cells in the small intestine. nih.gov This released serotonin then activates 5-HT3 receptors on vagal afferent nerves, initiating the vomiting reflex. nih.gov Palonosetron effectively blocks this pathway. In a study involving patients with germ cell tumors receiving multiple-day cisplatin-based chemotherapy, a regimen including palonosetron and dexamethasone (B1670325) effectively prevented both emesis and significant nausea in the majority of patients over a nine-day observation period. nih.gov
Studies on Substance P-Mediated Responses in Preclinical Models
While palonosetron does not bind to the neurokinin-1 (NK-1) receptor, the receptor for substance P, it has been shown to inhibit substance P-mediated responses in both in vitro and in vivo models. nih.gov Substance P is considered a primary mediator of delayed emesis. nih.gov In rats pretreated with cisplatin (B142131), a chemotherapeutic agent known to enhance substance P responses in the nodose ganglia, palonosetron dose-dependently inhibited this enhancement. nih.gov This inhibitory effect on substance P-mediated responses was not observed with ondansetron or granisetron, suggesting a unique pharmacological action of palonosetron that may contribute to its efficacy in preventing delayed chemotherapy-induced nausea and vomiting. nih.gov
Non-Clinical Cardiovascular Safety Assessments
Preclinical studies have investigated the potential cardiovascular effects of palonosetron. In non-clinical studies, palonosetron demonstrated the ability to block ion channels involved in ventricular de- and re-polarization and to prolong the duration of the action potential. fda.gov However, a thorough clinical trial in healthy adult men and women evaluated the effect of intravenous palonosetron on the QTc interval. fda.gov Even at a dose nine times the maximum recommended therapeutic dose, palonosetron did not prolong the QT interval to a clinically significant extent. fda.gov Infrequently reported cardiovascular adverse reactions in clinical trials at a rate of 1% included non-sustained tachycardia, bradycardia, and hypotension, while hypertension, myocardial ischemia, and various arrhythmias were reported at a rate of less than 1%. fda.gov
Toxicology Research
Acute and Repeat-Dose Toxicology Profiles
Acute toxicity studies have been conducted in several animal species. A single intravenous dose of 30 mg/kg was lethal to both rats and mice. fda.gov The primary signs of toxicity at these high doses included convulsions, gasping, pallor, cyanosis, and collapse. fda.gov The minimum lethal oral dose was determined to be 500 mg/kg in rats and 100 mg/kg in dogs. fda.gov
Repeat-dose oral toxicology studies have been conducted for up to 3 months in rats and mice and for up to 4 weeks and 3 months in dogs. fda.gov In these studies, palonosetron was generally well-tolerated at doses up to 60 mg/kg/day in rats and mice, and 20-40 mg/kg/day in dogs. fda.gov
Table 1: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) from Repeat-Dose Toxicology Studies
| Species | Duration | Route | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Target Organs/Effects |
|---|---|---|---|---|---|
| Rat | 3 Months | Oral | 18 merck.com | 60 | Decreased bone marrow cellularity, testicular lesions, lymphoid tissue atrophy, chronic nephrosis fda.gov |
| Mouse | 3 Months | Oral | 60 merck.com | 90 | Hypersalivation, convulsions, death, decreased male reproductive organ weight, pulmonary congestion fda.gov |
| Dog | 4 Weeks & 3 Months | Oral | 20-40 fda.gov | - | Vomiting, loose feces fda.gov |
| Rat | 6 Months | Intravenous | 3-7 fda.gov | 14 | Convulsions, reduced activity, death fda.gov |
Carcinogenesis Research in Animal Models
Long-term animal studies have been conducted to evaluate the carcinogenic potential of palonosetron hydrochloride. In a 104-week carcinogenicity study in CD-1 mice, oral administration of palonosetron hydrochloride at doses of 10, 30, and 60 mg/kg/day did not result in any treatment-related tumors. nih.govfda.govfda.gov The systemic exposure (plasma AUC) at the highest tested dose in mice was approximately 150 to 289 times the human exposure at the recommended intravenous dose. fda.gov
In a separate 104-week carcinogenicity study in Sprague-Dawley rats, male rats were administered oral doses of 15, 30, and 60 mg/kg/day, while female rats received 15, 45, and 90 mg/kg/day. fda.govfda.gov At the highest doses, the systemic exposure to palonosetron was 137 and 308 times the human exposure for males and females, respectively. fda.gov In this study, treatment with palonosetron hydrochloride was associated with an increased incidence of certain tumors. Male rats exhibited a higher incidence of adrenal benign pheochromocytoma, as well as combined benign and malignant pheochromocytoma. fda.gov Additionally, there were increased incidences of pancreatic islet cell adenoma, combined adenoma and carcinoma, and pituitary adenoma in male rats. fda.gov In female rats, the treatment led to hepatocellular adenoma and carcinoma, along with an increased incidence of thyroid C-cell adenoma and combined adenoma and carcinoma. fda.govfda.gov
Table 1: Summary of Carcinogenicity Studies of Palonosetron Hydrochloride
| Species | Duration | Doses (mg/kg/day) | Key Findings |
|---|---|---|---|
| CD-1 Mice | 104 weeks | 10, 30, 60 (oral) | Not tumorigenic. nih.govfda.govfda.gov |
| Sprague-Dawley Rats (Male) | 104 weeks | 15, 30, 60 (oral) | Increased incidences of adrenal pheochromocytoma (benign and malignant), pancreatic islet cell adenoma and carcinoma, and pituitary adenoma. fda.gov |
| Sprague-Dawley Rats (Female) | 104 weeks | 15, 45, 90 (oral) | Produced hepatocellular adenoma and carcinoma, and increased incidences of thyroid C-cell adenoma and carcinoma. fda.govfda.gov |
Mutagenicity Assessments
Palonosetron hydrochloride has been evaluated for its potential to cause genetic mutations through a battery of tests. The compound was found to be non-genotoxic in the Ames test, the Chinese hamster ovarian (CHO/HGPRT) forward mutation test, the ex vivo hepatocyte unscheduled DNA synthesis (UDS) test, and the mouse micronucleus test. fda.gov However, it did show positive results for clastogenic effects in the Chinese hamster ovarian (CHO) cell chromosomal aberration test. nih.govfda.gov
Table 2: Mutagenicity Assessment of Palonosetron Hydrochloride
| Test | Result |
|---|---|
| Ames test | Negative. fda.gov |
| Chinese hamster ovarian (CHO/HGPRT) forward mutation test | Negative. fda.gov |
| Ex vivo hepatocyte unscheduled DNA synthesis (UDS) test | Negative. fda.gov |
| Mouse micronucleus test | Negative. fda.gov |
| Chinese hamster ovarian (CHO) cell chromosomal aberration test | Positive for clastogenic effects. nih.govfda.gov |
Reproductive Toxicity and Impairment of Fertility Studies
The effects of palonosetron on fertility and reproductive performance have been investigated in animal models. In studies conducted on male and female rats, oral administration of palonosetron hydrochloride at doses up to 60 mg/kg/day did not show any adverse effects on fertility or reproductive performance. nih.govfda.gov This dose is approximately 1,894 times the recommended human intravenous dose based on body surface area. nih.govfda.gov
Teratology studies have been performed in rats and rabbits. In rats, oral doses up to 60 mg/kg/day, and in rabbits, oral doses up to 60 mg/kg/day, revealed no evidence of impaired fertility or harm to the fetus. fda.gov The highest dose in rabbits was approximately 3,789 times the recommended human intravenous dose based on body surface area. fda.gov It is important to note that while these animal reproduction studies did not indicate adverse effects, there are no adequate and well-controlled studies in pregnant women. fda.gov
Table 3: Reproductive and Developmental Toxicity Studies of Palonosetron Hydrochloride
| Species | Study Type | Doses (mg/kg/day) | Findings |
|---|---|---|---|
| Rats (Male & Female) | Fertility and Reproductive Performance | Up to 60 (oral) | No effect on fertility or reproductive performance. nih.govfda.gov |
| Rats | Teratology | Up to 60 (oral) | No evidence of harm to the fetus. fda.gov |
| Rabbits | Teratology | Up to 60 (oral) | No evidence of harm to the fetus. fda.gov |
Advanced Clinical Research Paradigms and Efficacy Outcomes with Palonosetron Hydrochloride
Comparative Efficacy Studies with First-Generation 5-HT3 Receptor Antagonists in CINV
Clinical trials have consistently demonstrated the efficacy of palonosetron (B1662849) in managing chemotherapy-induced nausea and vomiting (CINV), often showing superiority over first-generation 5-HT3 receptor antagonists like ondansetron (B39145), granisetron (B54018), and dolasetron (B1670872). nih.govnih.gov Meta-analyses of randomized controlled trials have confirmed that palonosetron is more effective in preventing both acute and delayed CINV in patients undergoing moderately or highly emetogenic chemotherapy. nih.gov
Efficacy in Moderately Emetogenic Chemotherapy (MEC) Settings
In the context of moderately emetogenic chemotherapy (MEC), palonosetron has shown significant advantages. The American Society of Clinical Oncology (ASCO) recommends a two-drug regimen, preferably consisting of palonosetron and dexamethasone (B1670325), for these patients. drugs.com If palonosetron is unavailable, a first-generation 5-HT3 receptor antagonist may be substituted. drugs.com Studies have indicated that palonosetron is superior to first-generation agents in preventing both acute and delayed emesis in patients receiving MEC. asco.org For instance, in patients with gynecologic cancers receiving carboplatin-based chemotherapy, a regimen of palonosetron and dexamethasone resulted in high complete response rates in both the acute and delayed phases. researchgate.net
Efficacy in Highly Emetogenic Chemotherapy (HEC) Settings
For patients undergoing highly emetogenic chemotherapy (HEC), international guidelines recommend a three-drug prophylactic regimen including a 5-HT3 receptor antagonist, a neurokinin-1 (NK-1) receptor antagonist, and dexamethasone. becarispublishing.com Palonosetron is a recommended 5-HT3 receptor antagonist within these guidelines. becarispublishing.comnih.gov
Clinical studies have shown that a triple combination with palonosetron can lead to significantly better control of delayed CINV, particularly delayed nausea, in patients receiving HEC. nih.gov One study in oral cancer patients receiving HEC found that palonosetron was effective in preventing CINV in both the acute and delayed phases. researchgate.net However, some research suggests that even with a three-drug regimen, palonosetron may provide suboptimal control of CINV in real-world settings for patients receiving HEC, especially those on an anthracycline plus cyclophosphamide (B585) regimen. becarispublishing.comnih.gov
Differential Control of Acute versus Delayed Chemotherapy-Induced Nausea and Vomiting (CINV)
A key differentiator for palonosetron is its prolonged duration of action, which contributes to its enhanced efficacy against delayed CINV. nih.govnih.gov While its effectiveness in controlling acute CINV (the first 24 hours after chemotherapy) is comparable to first-generation agents, its superiority is more pronounced in the delayed phase (24 to 120 hours post-chemotherapy). nih.gov
Meta-analyses have shown that palonosetron significantly reduces the cumulative incidence of emesis from day 2 to day 5 after chemotherapy compared to first-generation antagonists. nih.gov This extended protection is a significant clinical advantage, as delayed CINV has historically been more challenging to manage. nih.govnih.gov
Research on Postoperative Nausea and Vomiting (PONV) Prophylaxis
Palonosetron has also been extensively studied for the prevention of postoperative nausea and vomiting (PONV). The FDA has approved its use for this indication. nih.govresearchgate.net Its long half-life makes it a suitable option for preventing both early and delayed PONV. nih.gov
Efficacy in Specific Oncological Regimens
In patients receiving the high-risk combination of an anthracycline and cyclophosphamide (AC), a triple combination with palonosetron has been shown to achieve significantly better control of delayed CINV, particularly delayed nausea. nih.gov Another study focused on oral cancer patients receiving HEC, where palonosetron also proved effective. researchgate.net
Efficacy and Safety Assessments in Multiple Chememotherapy Cycles
The efficacy of Palonosetron hydrochloride, (3R)-, a second-generation 5-HT3 receptor antagonist, has been consistently demonstrated in preventing chemotherapy-induced nausea and vomiting (CINV) over multiple cycles of chemotherapy. nih.gov Its unique pharmacological profile contributes to its sustained effect in both the acute and delayed phases of CINV. nih.gov
Clinical studies have shown that the effectiveness of Palonosetron hydrochloride, (3R)- is maintained throughout repeated cycles of both highly and moderately emetogenic chemotherapy regimens. nih.gov This sustained efficacy is crucial for patient quality of life and the ability to complete planned chemotherapy courses.
One prospective clinical trial evaluated the efficacy of Palonosetron hydrochloride, (3R)- in patients with non-Hodgkin's lymphoma undergoing the CHOP regimen for two cycles. The study reported an increase in complete control (CC), defined as emesis-free and mild nausea, in the delayed phase from 70% in the first cycle to 85% in the second cycle. The complete response (CR) rate, meaning no emetic episodes, also increased from 85% in the first cycle to 95% in the second cycle during the delayed phase. nih.gov
| Efficacy Endpoint | Cycle 1 | Cycle 2 |
|---|---|---|
| Complete Control (Delayed Phase) | 70% | 85% |
| Complete Response (Delayed Phase) | 85% | 95% |
Data sourced from a prospective clinical trial in non-Hodgkin's lymphoma patients receiving the CHOP regimen. nih.gov
A large Phase III open-label study involving 538 patients receiving either highly emetogenic chemotherapy (including ≥ 50 mg/m² cisplatin) or an anthracycline-cyclophosphamide combination demonstrated that complete response rates were maintained throughout repeated chemotherapy cycles when Palonosetron hydrochloride, (3R)- was administered with dexamethasone. nih.gov
In the pediatric population, a randomized Phase III study compared Palonosetron hydrochloride, (3R)- with ondansetron for up to four cycles of highly or moderately emetogenic chemotherapy. The results indicated that complete response rates were consistently higher in the patient group receiving Palonosetron hydrochloride, (3R)- across all chemotherapy cycles. nih.gov
Furthermore, in patients with germ cell cancer undergoing 5-day cisplatin-based chemotherapy, a regimen including Palonosetron hydrochloride, (3R)- on days 1, 3, and 5, along with dexamethasone, was found to be effective. The majority of patients experienced no emesis during days 1-5 (51%) and days 6-9 (83%). elsevierpure.com
| Time Period | Patients with No Emesis |
|---|---|
| Days 1-5 | 51% |
| Days 6-9 | 83% |
Data from a study in patients with germ cell cancer. elsevierpure.com
| Response Type | Acute Period (0-24h) | Delayed Period (24-96h) | Overall Period (0-96h) |
|---|---|---|---|
| Complete Response | 95.2% | 90.5% | 85.7% |
| Complete Control | 90.5% | 85.7% | 78.6% |
Data from a phase II clinical trial in patients receiving paclitaxel/carboplatin therapy. spandidos-publications.com
The consistent performance of Palonosetron hydrochloride, (3R)- across multiple chemotherapy cycles underscores its role in the management of CINV. nih.govnih.gov
Drug Interaction Research and Concomitant Therapy Strategies with Palonosetron Hydrochloride
Pharmacokinetic Interaction Profiles with Concomitant Medications
The potential for clinically significant drug interactions with palonosetron (B1662849) appears to be low. pfizer.com
Corticosteroids (e.g., Dexamethasone)
Clinical studies have demonstrated that the co-administration of palonosetron hydrochloride and dexamethasone (B1670325) does not result in any clinically significant pharmacokinetic drug interactions. pfizer.comfda.gov In a study involving healthy subjects, the intravenous administration of 0.25 mg of palonosetron HCl alongside 20 mg of dexamethasone revealed no alterations in the pharmacokinetic profiles of either drug. pfizer.comfda.gov This lack of interaction is significant as the combination of a 5-HT3 receptor antagonist with a corticosteroid like dexamethasone is a standard and recommended regimen for preventing CINV, particularly with moderately and highly emetogenic chemotherapy. drugs.comnih.gov
Table 1: Pharmacokinetic Interaction between Palonosetron HCl and Dexamethasone
| Drug | Dosage | Co-administered Drug | Dosage | Outcome |
|---|
Neurokinin-1 (NK-1) Receptor Antagonists (e.g., Aprepitant (B1667566), Netupitant)
The combination of palonosetron with NK-1 receptor antagonists is a key strategy for managing CINV, especially in highly emetogenic chemotherapy regimens. nih.govdrugs.com
Aprepitant: Research in healthy subjects has shown that the pharmacokinetics of palonosetron are not significantly altered when co-administered with oral aprepitant. fda.govnih.gov In one study, a single intravenous dose of 0.25 mg palonosetron HCl was given on day 1, followed by a 3-day oral aprepitant regimen. The results indicated no change in the area under the curve (AUC) of palonosetron, although there was a minor 15% increase in its maximum concentration (Cmax). fda.gov Another study confirmed these findings, showing that mean plasma concentration-time plots for palonosetron were nearly identical whether administered alone or with aprepitant. nih.gov The study concluded that palonosetron can be safely co-administered with aprepitant without needing a dosage adjustment. nih.gov
Netupitant (B1678218): Palonosetron is available in a fixed-dose combination with netupitant (NEPA). nih.govnih.gov The pharmacokinetic profiles of both netupitant and palonosetron are complementary, with no clinically relevant alterations when co-administered. nih.gov Both drugs have long half-lives and are widely distributed in the body. nih.govnih.gov Their distinct metabolic pathways—netupitant primarily by CYP3A4 and palonosetron by CYP2D6—contribute to the lack of significant drug-drug interactions between them. nih.govmedicine.com
Table 2: Pharmacokinetic Interaction of Palonosetron with NK-1 Receptor Antagonists
| Concomitant Medication | Key Findings |
|---|---|
| Aprepitant | No significant alteration in palonosetron pharmacokinetics (AUC: no change, Cmax: 15% increase). fda.govnih.gov |
| Netupitant | No clinically relevant pharmacokinetic interactions observed in the fixed-dose combination. nih.gov |
Other Antiemetic Agents (e.g., Metoclopramide)
A study conducted in healthy volunteers investigated the interaction between a single intravenous dose of 0.75 mg of palonosetron HCl and steady-state oral metoclopramide (B1676508) (10 mg four times daily). The results demonstrated no significant pharmacokinetic interaction between the two drugs. pfizer.comfda.gov This finding is important as metoclopramide is sometimes used as a rescue antiemetic.
Pharmacodynamic Interactions and Serotonin (B10506) Syndrome Risk with Serotonergic Drugs
A significant pharmacodynamic consideration with palonosetron is the potential for serotonin syndrome when used concomitantly with other serotonergic drugs. nih.gov Serotonin syndrome is a potentially life-threatening condition caused by an excess of serotonergic activity in the central nervous system. nih.gov
Cases of serotonin syndrome have been reported with 5-HT3 receptor antagonists, including palonosetron, particularly when co-administered with drugs such as selective serotonin reuptake inhibitors (SSRIs), serotonin and norepinephrine (B1679862) reuptake inhibitors (SNRIs), monoamine oxidase (MAO) inhibitors, mirtazapine, fentanyl, lithium, and tramadol. nih.govfda.gov The majority of these reports occurred in a post-anesthesia care unit or an infusion center. fda.gov
Symptoms of serotonin syndrome can include mental status changes (e.g., agitation, hallucinations, delirium, coma), autonomic instability (e.g., tachycardia, labile blood pressure, dizziness, diaphoresis, flushing, hyperthermia), and neuromuscular symptoms (e.g., tremor, rigidity, myoclonus, hyperreflexia, incoordination). nih.govfda.gov Patients receiving palonosetron concurrently with other serotonergic agents should be monitored for the emergence of these symptoms. nih.gov If symptoms occur, palonosetron should be discontinued, and supportive treatment initiated. nih.govfda.gov
Compatibility Studies with Chemotherapeutic Agents: Inhibition of Antitumor Activity
Studies have confirmed that palonosetron does not interact with antineoplastic drugs in a way that would inhibit their antitumor activity. nih.gov Its chemical stability and the therapeutic efficacy of these chemotherapeutic agents are maintained during co-administration. nih.gov This is a critical factor in ensuring that the management of CINV does not compromise the primary cancer treatment.
Interactions with Other Commonly Administered Agents (e.g., Analgesics, Antispasmodics, Anticholinergic Agents)
In controlled clinical trials, palonosetron hydrochloride has been safely administered with a variety of other commonly used medications without evidence of significant interactions. pfizer.comfda.gov These include:
Analgesics
Antispasmodics
Anticholinergic agents
This broad compatibility enhances the utility of palonosetron in the complex medication regimens of cancer patients and surgical patients.
Contemporary Research Challenges and Future Directions for Palonosetron Hydrochloride
Optimization of Combination Regimens and Prophylactic Strategies
A primary focus of current research is the optimization of combination therapies to enhance antiemetic control, particularly in high-risk patient populations. While palonosetron (B1662849) is effective, combining it with other antiemetics acting on different pathways can provide synergistic effects. tandfonline.com
Recent studies have investigated the efficacy of palonosetron in combination with neurokinin-1 (NK-1) receptor antagonists, such as aprepitant (B1667566), and corticosteroids like dexamethasone (B1670325). tandfonline.comnih.gov This triple-drug regimen has shown promise in providing comprehensive protection against both acute and delayed CINV, especially in patients receiving highly emetogenic chemotherapy (HEC). tandfonline.comnih.gov However, a phase IV observational study indicated that even with a three-drug regimen including palonosetron, complete response rates for CINV in patients receiving HEC, particularly anthracycline-plus-cyclophosphamide-containing chemotherapy, could be suboptimal in a real-world setting. nih.gov This highlights the need for further research to identify the most effective combinations and prophylactic strategies for different chemotherapy regimens and patient-specific factors. nih.gov
Future research will likely focus on:
Head-to-head trials comparing different combination regimens to establish superiority for specific patient groups.
Investigating the optimal timing and sequencing of combination therapies.
Exploring the role of palonosetron in preventing nausea and vomiting associated with multi-day chemotherapy and bone marrow transplantation. nih.gov
Exploration of Novel Therapeutic Applications beyond CINV and PONV
While palonosetron is well-established for CINV and PONV, its unique pharmacological properties suggest potential for broader therapeutic applications. nih.govfda.govpfizer.com Researchers are actively exploring its efficacy in other conditions characterized by nausea and vomiting.
One area of interest is its use in managing nausea and vomiting in terminally ill patients, a significant factor affecting their quality of life. clinicaltrials.gov Additionally, the potential interaction between palonosetron and other medications, such as tramadol, where concurrent use may reduce the effectiveness of both drugs, warrants further investigation. wikipedia.org
Future research directions include:
Well-designed clinical trials to evaluate the efficacy and safety of palonosetron in various off-label indications.
Investigating its potential role in managing nausea and vomiting associated with radiation therapy, gastroenteritis, and other medical conditions.
Exploring its utility in specific patient populations, such as pediatrics and the elderly, for non-approved indications. nih.govmedpath.com
Advanced Receptor Characterization and Signaling Pathway Investigations
The superior clinical efficacy of palonosetron may be partly explained by its unique molecular interactions with the 5-HT3 receptor. nih.gov Unlike first-generation 5-HT3 receptor antagonists, palonosetron exhibits allosteric binding and positive cooperativity. nih.govnih.gov This means its binding to one site on the receptor can influence the binding of other molecules at different sites, potentially leading to a more profound and prolonged blockade of serotonin-induced signaling. nih.gov
Furthermore, research has shown that palonosetron can trigger the internalization of the 5-HT3 receptor, moving it from the cell surface to the interior of the cell. pharmgkb.org This process leads to a prolonged inhibition of receptor function, which may contribute to its extended duration of action. pharmgkb.org
Future investigations in this area will likely involve:
Utilizing advanced molecular modeling and structural biology techniques to further elucidate the precise binding sites and conformational changes induced by palonosetron.
Investigating the downstream signaling pathways affected by palonosetron's unique receptor interaction.
Exploring the potential for developing new antiemetic agents that mimic the allosteric and internalization-promoting properties of palonosetron.
Table 1: Comparison of Receptor Binding Characteristics
| Feature | Palonosetron | First-Generation 5-HT3 Antagonists (e.g., Ondansetron (B39145), Granisetron) |
| Binding Type | Allosteric | Competitive |
| Cooperativity | Positive | Simple bimolecular binding |
| Receptor Internalization | Triggers internalization | Minimal to no effect |
Pharmacogenomic Influences on Therapeutic Response and Adverse Events
The field of pharmacogenomics holds significant promise for personalizing antiemetic therapy. nih.gov Genetic variations in drug-metabolizing enzymes and drug targets can influence an individual's response to medications, including palonosetron.
Palonosetron is primarily metabolized by the cytochrome P450 (CYP) enzymes, particularly CYP2D6, CYP3A4, and CYP1A2. patsnap.comgenome.jp Polymorphisms in the genes encoding these enzymes could lead to inter-individual differences in drug clearance and exposure, potentially affecting both efficacy and the risk of adverse events.
Future research in this domain will focus on:
Identifying specific genetic variants that predict response to palonosetron.
Developing genetic tests that can help clinicians select the most appropriate antiemetic and optimize dosing for individual patients. nih.gov
Understanding how pharmacogenomic factors interact with other clinical variables to influence treatment outcomes.
Long-Term Safety and Efficacy Monitoring in Diverse Patient Cohorts
While extensive clinical trials have established the short-term safety and efficacy of palonosetron, long-term data, particularly in diverse patient populations, are still accumulating. nih.govnih.govnih.govnih.govnih.gov Ongoing monitoring is crucial to identify any rare or delayed adverse events and to confirm its sustained efficacy over repeated cycles of chemotherapy.
It is important to gather more data in specific populations, including:
Pediatric patients medpath.com
Geriatric patients nih.gov
Patients with hepatic or renal impairment nih.gov
Patients from different ethnic backgrounds nih.govnih.govnih.gov
A study in Chinese cancer patients demonstrated that a single dose of palonosetron was not inferior to granisetron (B54018) in preventing acute CINV and had an acceptable safety profile. nih.gov Another study in Chinese healthy volunteers found the pharmacokinetics of oral palonosetron to be linear and well-tolerated. nih.gov A study comparing U.S. and Japanese healthy subjects showed no need for dose adjustment in Japanese subjects. nih.gov Continued research in diverse cohorts will ensure the safe and effective use of palonosetron across a broad spectrum of patients.
Methodological Advancements in Antiemetic Research
The design and execution of antiemetic clinical trials are continually evolving. nih.gov Methodological advancements are critical for accurately assessing the efficacy and safety of new antiemetic agents and strategies.
Key considerations in modern antiemetic research include:
The use of validated and standardized assessment tools for nausea and vomiting. nih.gov
The implementation of randomized, double-blind, parallel-group study designs. nih.gov
The consideration of patient-related factors such as age, gender, and prior chemotherapy experience. nih.gov
The use of modern statistical tools for analyzing large-scale clinical data. oup.com
Future methodological advancements may include:
The development of more objective measures of nausea.
The incorporation of patient-reported outcome measures that capture the full impact of nausea and vomiting on quality of life.
The use of innovative trial designs, such as adaptive trials, to more efficiently evaluate new treatments.
The rise of wearable technology, such as low-frequency pulse antiemetic devices, presents a new area for research and integration into antiemetic strategies. marketreportanalytics.com
Q & A
Basic: What are the key physicochemical properties of Palonosetron hydrochloride critical for formulation development?
Answer:
Palonosetron hydrochloride (C₁₉H₂₄N₂O·HCl, MW 332.87) is a white to off-white crystalline powder with high solubility in water and propylene glycol, but limited solubility in ethanol and 2-propanol . Its structural stability as a single isomer and pH-dependent solubility (optimal in solutions with pH 4.5–5.5) are crucial for designing injectable formulations. For oral dosage forms, solubility and dissolution kinetics must be optimized to ensure bioavailability, particularly in alternative formulations like medicated jellies .
Basic: Which validated analytical methods are recommended for quantifying Palonosetron hydrochloride in bulk and pharmaceutical formulations?
Answer:
Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are widely validated for quantification. Key parameters include:
- Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).
- Mobile Phase: Acetonitrile:phosphate buffer (pH 3.0–5.0) in gradient or isocratic modes.
- Detection: UV absorbance at 210–240 nm .
Method validation requires specificity, linearity (range: 50–150% of target concentration), precision (RSD <2%), and accuracy (recovery 98–102%) .
Advanced: How can researchers design stability-indicating HPLC methods to assess impurities in Palonosetron hydrochloride formulations?
Answer:
To detect impurities like desoxy-palonosetron, epimers, and N-oxide derivatives:
- Column: Polar-embedded C18 column for resolving polar degradation products.
- Mobile Phase: Methanol:ammonium acetate buffer (pH 4.5) with gradient elution.
- Forced Degradation: Expose samples to heat (60°C), acid/alkali (0.1N HCl/NaOH), and oxidative (3% H₂O₂) conditions.
- Validation: Ensure resolution ≥2.0 between peaks, and limit of quantification (LOQ) ≤0.05% for each impurity .
Advanced: What methodological considerations are essential for comparative clinical trials evaluating Palonosetron against other 5-HT₃ antagonists?
Answer:
- Study Design: Double-blind, double-dummy, randomized controlled trials (RCTs) with stratification by chemotherapy emetogenicity (e.g., HEC vs. MEC).
- Endpoints: Primary endpoint = complete response rate (CRR; no emesis, no rescue medication) in acute (0–24h) and delayed (24–120h) phases.
- Statistical Power: Sample size calculation based on non-inferiority margins (e.g., Δ ≤10% in CRR).
- Bias Mitigation: Centralized randomization and blinded endpoint adjudication .
Advanced: How do pharmacokinetic parameters of Palonosetron hydrochloride vary with dosage, and what modeling approaches are used?
Answer:
In healthy volunteers, dose-proportional pharmacokinetics are observed at 0.125–0.5 mg doses. Key parameters:
- Cmax: 0.8–3.2 ng/mL.
- t₁/₂: ~40 hours (supports once-daily dosing).
- AUC₀–∞: 20–80 ng·h/mL.
Non-compartmental analysis (NCA) using DAS 2.1 software is standard. For population PK modeling, nonlinear mixed-effects models (NONMEM) account for covariates like body weight and renal function .
Advanced: What challenges arise in developing oral jelly formulations of Palonosetron hydrochloride, and how are they addressed?
Answer:
Challenges:
- Drug Release: Fast dissolution required for rapid onset; sucrose-based jellies must achieve ≥75% release within 30 minutes.
- Stability: Sugar crystallization and pH shifts during storage.
Solutions: - Formulation Methods: Congealing (low-temperature setting) vs. heating (thermoreversible gels).
- Accelerated Stability Testing: 40°C/75% RH for 6 months; criteria include drug content (±5% of initial) and microbial limits .
Basic: What pharmacological mechanisms underpin Palonosetron hydrochloride’s efficacy in chemotherapy-induced nausea and vomiting (CINV)?
Answer:
Palonosetron is a second-generation 5-HT₃ receptor antagonist with:
- High Receptor Affinity: 100-fold greater than ondansetron, leading to prolonged binding.
- Allosteric Effects: Alters receptor conformation to inhibit 5-HT₃-mediated vagal signaling.
- NK₁ Receptor Interaction: Synergistic effects when combined with NK₁ antagonists (e.g., netupitant) to block substance P pathways .
Advanced: How can researchers resolve contradictions in clinical trial data on Palonosetron’s delayed-phase efficacy?
Answer:
Discrepancies in delayed CRR (e.g., 76.7% vs. 63.3% in one study ) may arise from:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
